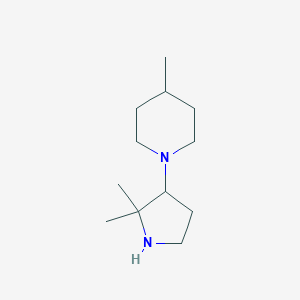amine hydrochloride CAS No. 2098121-13-0](/img/structure/B1484870.png)
[2-Fluoro-3-(3-methylphenyl)propyl](methyl)amine hydrochloride
Overview
Description
“2-Fluoro-3-(3-methylphenyl)propylamine hydrochloride” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis analysis of this compound is not available in the search results.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis
The chemical reactions analysis of this compound is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Novel Synthesis and Derivatives
- The synthesis of fluorinated compounds often involves innovative methodologies that could potentially apply to the synthesis of 2-Fluoro-3-(3-methylphenyl)propylamine hydrochloride. For example, the novel synthesis of 3-fluoro-1-aminoadamantane and its derivatives showcases a rapid and convenient reaction sequence, indicating the importance of fluorinated compounds in chemical synthesis and the development of novel pharmaceuticals (Anderson, Burks, & Harruna, 1988).
Biological Activities
- Fluorinated compounds have been studied for their biological activities, including antidepressive and antitumor effects. For instance, the synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for its antidepressant activities suggest the potential of fluorinated amines in developing new therapeutic agents (Yuan, 2012).
Chemical Properties and Applications
- The study of the chemical properties of fluorinated amines, such as their role in nucleophilic displacement reactions, indicates the significance of fluorine in modifying the reactivity and stability of organic compounds. This understanding can be applied in various fields, including materials science and drug design (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Safety And Hazards
The safety and hazards information of this compound is not available in the search results.
Future Directions
The future directions of this compound are not available in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
2-fluoro-N-methyl-3-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9-4-3-5-10(6-9)7-11(12)8-13-2;/h3-6,11,13H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIRGKBKSRUHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CNC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-(3-methylphenyl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



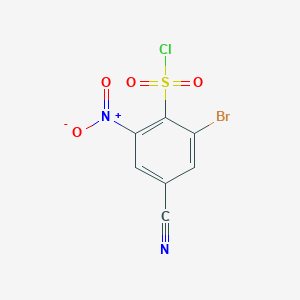
![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)
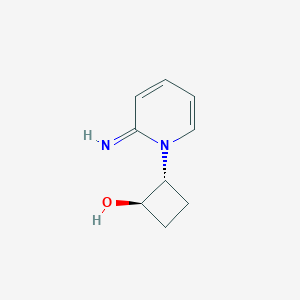
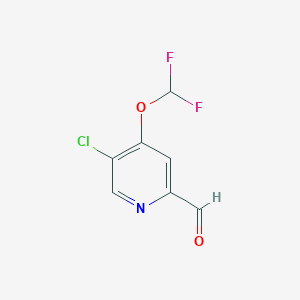

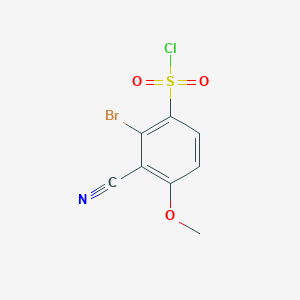
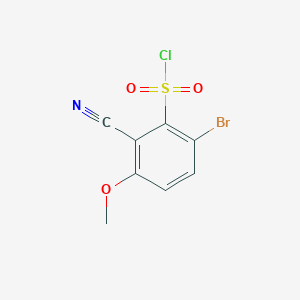
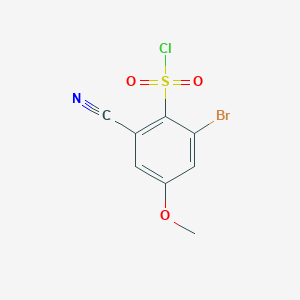
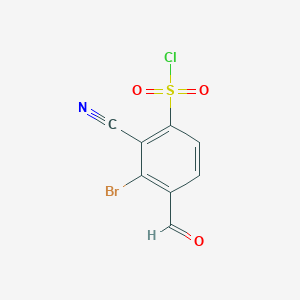
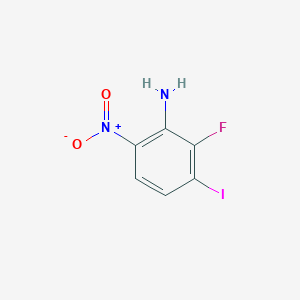
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
